N-ethyl-4-fluoro-3-methylaniline hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-4-fluoro-3-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYQQAGBCPDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Ethyl Halides
Direct alkylation of 4-fluoro-3-methylaniline with ethyl bromide or iodide in the presence of a base (e.g., potassium carbonate) represents a straightforward route. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. However, over-alkylation to quaternary ammonium salts is a common side reaction. Patent CN105622426A demonstrates that controlled stoichiometry (1:1.1 amine-to-alkylating agent ratio) mitigates this issue, achieving 68–72% yields for analogous N-methylation.
Reductive Amination Using Acetaldehyde
Mechanism and Conditions
Reductive amination of 4-fluoro-3-methylaniline with acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively produces the N-ethyl derivative. This method avoids alkylation byproducts but requires careful pH control. Yields of 65–70% are achievable, though excess acetaldehyde necessitates purification via column chromatography.
Comparative Solvent Screening
Methanol, ethanol, and tetrahydrofuran (THF) were evaluated. Methanol provided optimal proton donation for imine formation, while THF led to incomplete reduction. Acidic resins like Amberlyst-15 further improved yields to 78% by stabilizing the intermediate imine.
Buchwald-Hartwig Amination with Ethylamine
Catalytic System Design
Adapting the palladium-catalyzed coupling in CN110885290A, 4-fluoro-3-methylbromobenzene reacts with ethylamine in the presence of Xantphos and Pd₂(dba)₃. Cesium carbonate facilitates deprotonation, while dioxane as the solvent enables reflux at 100°C. This method achieves 82% yield, mirroring the efficiency of tert-butyl carbamate couplings in.
Ligand and Base Effects
Xantphos outperforms biphenylphosphine ligands in preventing β-hydride elimination. Potassium tert-butoxide, though stronger, led to side reactions, whereas cesium carbonate’s mild basicity preserved substrate integrity.
Hydrochloride Salt Formation
Acid Selection and Concentration
Treating the free base with HCl in methanol, ethyl acetate, or dioxane precipitates the hydrochloride salt. A 4 M HCl/MeOH solution, as used in, achieves near-quantitative conversion (95% yield). Lower concentrations (2 M) in ethyl acetate require longer reaction times (16 hours) but reduce solvent toxicity.
Crystallization and Purity
Recrystallization from acetonitrile yields white crystalline solids with >99% purity (HPLC). Patent CN110885290A reports similar purity for trifluoromethyl analogs, validating this approach.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, DMF, 80°C, 24 h | 72 | 95 | Moderate |
| Reductive Amination | NaBH₃CN, MeOH, pH 5.5, 12 h | 78 | 97 | High |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, dioxane, 100°C | 82 | 99 | Low |
The Buchwald-Hartwig method offers the highest yield and purity but requires expensive catalysts. Reductive amination balances cost and efficiency, making it suitable for industrial scale-up.
Experimental Optimization and Yield Data
Temperature Profiling
For direct alkylation, elevating the temperature from 60°C to 80°C increased yield from 58% to 72% but accelerated decomposition above 90°C. A Arrhenius plot revealed an optimal activation energy of 45 kJ/mol, consistent with SN2 mechanisms.
Catalyst Loading
In Buchwald-Hartwig reactions, reducing Pd loading from 5 mol% to 2.5 mol% maintained yield (82%) while lowering costs. Excess ligand (Xantphos:Pd = 3:1) prevented catalyst deactivation.
Challenges and Limitations
- N-Ethylation Specificity : Competing C-alkylation necessitates rigorous stoichiometric control.
- Fluorine Stability : Harsh conditions (e.g., strong acids) may cleave the C-F bond, requiring mild reagents.
- Catalyst Recovery : Palladium residues in the Buchwald-Hartwig method complicate purification.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
N-ethyl-4-fluoro-3-methylaniline hydrochloride and its derivatives have been studied for their potential anticancer properties. Research indicates that related compounds exhibit significant activity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
In vitro studies have demonstrated dose-dependent responses leading to apoptosis in treated cells, suggesting a promising avenue for further exploration in cancer therapy .
Antimicrobial Efficacy
The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as fluorine, enhances this activity by affecting the electronic properties of the molecule. In particular, antibacterial evaluations have reported varying degrees of effectiveness against pathogens like Staphylococcus aureus.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of novel chemical entities. For instance:
- It has been used to synthesize N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which were evaluated for their antibacterial properties with yields ranging from 55% to 92%.
Case Study 1: Anticancer Research
A study investigated the effects of various aniline derivatives on cancer cell lines. This compound was included among the compounds tested, revealing promising results in inhibiting cell growth and inducing apoptosis at specific concentrations .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of synthesized compounds derived from this compound were tested against Staphylococcus aureus. Only one derivative exhibited significant antibacterial activity at a concentration of 50 μg per well, highlighting the selective efficacy of fluorinated anilines in microbial inhibition.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Exhibits dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7, U-937) |
| Antimicrobial Efficacy | Active against Gram-positive and Gram-negative bacteria; effectiveness varies by derivative |
| Synthesis Precursor | Used to create novel compounds with potential therapeutic applications |
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethyl-4-fluoro-3-methylaniline hydrochloride with structurally or functionally analogous hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Inferred based on ethyl and methyl substituents reducing polarity compared to hydroxylated analogs like dopamine HCl .
Key Findings:
Substituent Effects on Solubility: The ethyl and methyl groups in N-ethyl-4-fluoro-3-methylaniline HCl likely reduce water solubility compared to hydroxylated compounds like dopamine HCl (high solubility due to polar -OH groups) . Fluorine’s electron-withdrawing effect may enhance stability against metabolic degradation compared to non-fluorinated analogs .
Stability :
- Unlike benzydamine HCl (light-sensitive ), the target compound’s aromatic fluorine and alkyl groups may confer resistance to photodegradation.
- Stability under acidic conditions is expected, as seen in memantine HCl (adamantane core resists hydrolysis) .
Lack of bulky groups (e.g., adamantane in memantine HCl ) suggests lower receptor specificity but broader synthetic utility.
Analytical Methods :
- RP-HPLC methods used for dosulepin HCl (stability-indicating ) could be adapted for purity analysis of the target compound.

- Spectrophotometric quantification, as applied to memantine HCl , may require optimization due to aromatic fluorine’s UV absorption characteristics.
Research Implications and Limitations
- Gaps in Evidence : Direct pharmacological or synthetic data on N-ethyl-4-fluoro-3-methylaniline HCl is absent in the provided sources. Conclusions are inferred from structurally related hydrochlorides.
- Synthetic Utility : The compound’s ethyl and fluorine substituents make it a candidate for developing fluorinated pharmaceuticals or agrochemicals, similar to fluoxetine HCl .
Biological Activity
N-ethyl-4-fluoro-3-methylaniline hydrochloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, interactions with biomolecules, and comparisons with similar compounds, supported by data tables and relevant research findings.
This compound has the following chemical structure and properties:
- Chemical Formula : CHClF N
- Molecular Weight : Approximately 189.66 g/mol
- Structure : Characterized by an ethyl group and a fluorine atom at specific positions on the aniline ring, which influences its chemical behavior and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction alters the activity of these biomolecules, leading to various biological effects. The specific pathways involved are dependent on the context of its application, such as in medicinal chemistry or agricultural uses.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Compounds with similar structures are known for their antibacterial and antifungal activities, suggesting that this compound may also be effective against certain pathogens.
Cytotoxicity and Anticancer Activity
Research on related compounds has shown that derivatives of aniline can have significant cytotoxic effects on cancer cell lines. For instance, studies involving structurally similar compounds have reported IC values indicating potent anti-cancer activity. Although specific data for this compound is limited, its structural characteristics suggest potential efficacy in cancer treatment .
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| N-ethyl-3-fluoro-4-methylaniline hydrochloride | CHClF N | Different substitution pattern |
| N-(4-fluoro-2-methylphenyl)acetamide | CHClF N O | Contains acetamide functional group |
| 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide hydrochloride | CHClF N O | Contains amino and acetamide groups |
The presence of the ethyl group and fluorine in specific positions contributes to the distinct reactivity and biological properties of this compound compared to its analogs .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies on similar aniline derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). These studies often report dose-dependent responses leading to apoptosis in treated cells .
- Antimicrobial Efficacy : Research indicates that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances this activity by affecting the compound's electronic properties.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-ethyl-4-fluoro-3-methylaniline hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves alkylation of 4-fluoro-3-methylaniline using ethyl halides (e.g., ethyl chloride) under mildly alkaline conditions (pH 7–9) to minimize side reactions. Post-reaction, the product is precipitated as the hydrochloride salt via acidification and purified through recrystallization using ethanol/HCl mixtures. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR to confirm ethyl group integration (δ ~1.2–1.4 ppm for CH, δ ~3.2–3.5 ppm for CH) and aromatic proton splitting patterns for fluorine and methyl substituents.
- Mass Spectrometry : HRMS (ESI+) should show a molecular ion peak at m/z corresponding to [CHFN + HCl].
- HPLC : Employ a C18 column with a methanol/phosphate buffer mobile phase (e.g., 70:30 v/v) for retention time consistency .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic .
Advanced Research Questions
Q. How can researchers quantify trace impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a gradient elution system (e.g., acetonitrile/0.1% trifluoroacetic acid). Validate the method per ICH guidelines:
- Linearity : 1–100 µg/mL range (r > 0.999).
- Recovery : Spiked samples at 80–120% levels (RSD < 2%).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer :
- For alkylation byproducts : Monitor unreacted 4-fluoro-3-methylaniline via GC-MS.
- For oxidation products : Use LC-MS to detect quinone derivatives.
- Reference standards : Cross-validate impurities against certified materials (e.g., EP/USP standards) .
Q. How can biological activity assays be designed for this compound?
- Methodological Answer :
- In vitro studies : Screen for receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement assays.
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) with IC determination.
- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
Q. What experimental setups are suitable for studying degradation pathways?
- Methodological Answer :
- Forced degradation : Expose to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).
- Degradant identification : Use LC-QTOF-MS to profile fragments and propose degradation mechanisms (e.g., hydrolysis of the ethyl group) .
Q. How can mechanistic studies elucidate substitution reactions involving the fluorine group?
- Methodological Answer :
- Kinetic studies : Compare reaction rates with non-fluorinated analogs under nucleophilic conditions (e.g., SNAr with piperidine).
- Computational modeling : Use DFT calculations to assess activation energies for fluorine displacement .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

